molecular formula C17H15NO4S B2913059 (2E)-3-(furan-3-yl)-N-{2-hydroxy-2-[5-(thiophen-3-yl)furan-2-yl]ethyl}prop-2-enamide CAS No. 2035018-57-4

(2E)-3-(furan-3-yl)-N-{2-hydroxy-2-[5-(thiophen-3-yl)furan-2-yl]ethyl}prop-2-enamide

Cat. No.: B2913059
CAS No.: 2035018-57-4
M. Wt: 329.37
InChI Key: XGLDOHQOJALKBL-DAFODLJHSA-N
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Description

(2E)-3-(furan-3-yl)-N-{2-hydroxy-2-[5-(thiophen-3-yl)furan-2-yl]ethyl}prop-2-enamide is a complex organic compound that features a combination of furan and thiophene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(furan-3-yl)-N-{2-hydroxy-2-[5-(thiophen-3-yl)furan-2-yl]ethyl}prop-2-enamide typically involves multi-step organic reactions. The process begins with the preparation of the furan and thiophene derivatives, followed by their coupling through a series of condensation and cyclization reactions. Key reagents often include aldehydes, amines, and catalysts such as palladium or copper complexes. Reaction conditions may vary, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated reactors and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(furan-3-yl)-N-{2-hydroxy-2-[5-(thiophen-3-yl)furan-2-yl]ethyl}prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan and thiophene oxides, while reduction could produce dihydrofuran and dihydrothiophene derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2E)-3-(furan-3-yl)-N-{2-hydroxy-2-[5-(thiophen-3-yl)furan-2-yl]ethyl}prop-2-enamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology and Medicine

In biology and medicine, this compound is investigated for its potential therapeutic properties. Its ability to interact with biological targets such as enzymes and receptors makes it a candidate for drug development, particularly in the treatment of diseases where modulation of specific pathways is required.

Industry

In industry, the compound’s properties are explored for applications in materials science, such as the development of new polymers and electronic materials. Its stability and reactivity make it suitable for use in various industrial processes.

Mechanism of Action

The mechanism by which (2E)-3-(furan-3-yl)-N-{2-hydroxy-2-[5-(thiophen-3-yl)furan-2-yl]ethyl}prop-2-enamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, modulating the activity of these targets and influencing various biochemical pathways. This interaction can lead to changes in cellular processes, making it a potential therapeutic agent.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(furan-3-yl)-N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}prop-2-enamide: Similar structure but with a different thiophene substitution.

    (2E)-3-(furan-2-yl)-N-{2-hydroxy-2-[5-(thiophen-3-yl)furan-2-yl]ethyl}prop-2-enamide: Similar structure but with a different furan substitution.

Uniqueness

The uniqueness of (2E)-3-(furan-3-yl)-N-{2-hydroxy-2-[5-(thiophen-3-yl)furan-2-yl]ethyl}prop-2-enamide lies in its specific combination of furan and thiophene rings, which imparts distinct chemical and physical properties. This makes it a valuable compound for research and industrial applications, offering potential advantages over similar compounds in terms of reactivity and stability.

Properties

IUPAC Name

(E)-3-(furan-3-yl)-N-[2-hydroxy-2-(5-thiophen-3-ylfuran-2-yl)ethyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO4S/c19-14(9-18-17(20)4-1-12-5-7-21-10-12)16-3-2-15(22-16)13-6-8-23-11-13/h1-8,10-11,14,19H,9H2,(H,18,20)/b4-1+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGLDOHQOJALKBL-DAFODLJHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1C=CC(=O)NCC(C2=CC=C(O2)C3=CSC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC=C1/C=C/C(=O)NCC(C2=CC=C(O2)C3=CSC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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